molecular formula C13H9ClN4 B13701860 N-(2-Chloro-4-pyrimidinyl)isoquinolin-5-amine

N-(2-Chloro-4-pyrimidinyl)isoquinolin-5-amine

Katalognummer: B13701860
Molekulargewicht: 256.69 g/mol
InChI-Schlüssel: FBQNONYWWNQALJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD17469147” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered interest due to its distinctive characteristics and potential benefits in research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD17469147” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure optimal yield and purity of the compound.

    Purification: After the synthesis, the compound is purified using techniques like crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “MFCD17469147” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to carry out the chemical reactions efficiently.

    Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and quality.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD17469147” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also undergo reduction reactions, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

The reactions involving “MFCD17469147” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with different chemical properties.

    Substitution: New compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

“MFCD17469147” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It

Eigenschaften

Molekularformel

C13H9ClN4

Molekulargewicht

256.69 g/mol

IUPAC-Name

N-(2-chloropyrimidin-4-yl)isoquinolin-5-amine

InChI

InChI=1S/C13H9ClN4/c14-13-16-7-5-12(18-13)17-11-3-1-2-9-8-15-6-4-10(9)11/h1-8H,(H,16,17,18)

InChI-Schlüssel

FBQNONYWWNQALJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC3=NC(=NC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.